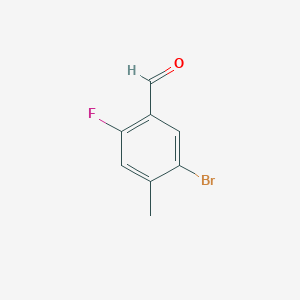5-Bromo-2-fluoro-4-methylbenzaldehyde
CAS No.: 497224-12-1
Cat. No.: VC2904009
Molecular Formula: C8H6BrFO
Molecular Weight: 217.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 497224-12-1 |
|---|---|
| Molecular Formula | C8H6BrFO |
| Molecular Weight | 217.03 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-4-methylbenzaldehyde |
| Standard InChI | InChI=1S/C8H6BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 |
| Standard InChI Key | OIPJSBVLNNCQPF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)C=O)F |
| Canonical SMILES | CC1=CC(=C(C=C1Br)C=O)F |
Introduction
5-Bromo-2-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique reactivity and potential biological activities.
Synthesis Methods
The synthesis of 5-Bromo-2-fluoro-4-methylbenzaldehyde typically involves the bromination of 2-fluoro-4-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is often conducted in an inert atmosphere and at low temperatures to prevent over-bromination.
Industrial Production
In industrial settings, large-scale bromination processes are employed using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Purification techniques such as crystallization or distillation are used to refine the compound.
Chemical Reactions and Applications
5-Bromo-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, making it a versatile intermediate in organic synthesis:
-
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
-
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
-
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
These reactions are essential for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological and Medicinal Applications
Research has shown that 5-Bromo-2-fluoro-4-methylbenzaldehyde exhibits potential biological activities, particularly in drug development. Its structural features enable it to interact with biological targets, making it a candidate for the synthesis of pharmaceutical compounds. Notably, it has been investigated for its anticancer properties by inhibiting cell proliferation in various cancer cell lines.
Enzyme Inhibition
This compound has also been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which play a vital role in drug metabolism. This inhibition could have implications for pharmacokinetics, affecting how drugs are processed in the body.
Research Findings and Future Directions
Recent studies have highlighted the potential of 5-Bromo-2-fluoro-4-methylbenzaldehyde in medicinal chemistry. Its ability to inhibit cancer cell growth and interact with enzymes involved in drug metabolism underscores its importance in pharmacological research. Further studies are needed to fully explore its therapeutic potential and to develop new compounds based on its structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume